molecular formula C14H18FNO4 B14001144 n-[(4-Fluorophenoxy)acetyl]leucine CAS No. 1841-90-3

n-[(4-Fluorophenoxy)acetyl]leucine

Cat. No.: B14001144
CAS No.: 1841-90-3
M. Wt: 283.29 g/mol
InChI Key: SRCPHYIXPIQMTN-UHFFFAOYSA-N
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Description

n-[(4-Fluorophenoxy)acetyl]leucine is a synthetic leucine derivative offered for research purposes. This compound is structurally characterized by a 4-fluorophenoxyacetyl group attached to the amino moiety of the leucine backbone. This modification is of significant interest in medicinal chemistry and chemical biology, as it combines a fluorinated aromatic system with a proteinogenic amino acid. Researchers can utilize this compound as a key building block or intermediate in the synthesis of more complex molecules, such as modified peptides or potential protease inhibitors. The presence of the fluorine atom can be exploited in various studies, including those investigating structure-activity relationships (SAR), metabolic stability, or as a tag for detection in analytical methods. The leucine moiety is a well-known hydrophobic amino acid, and its acetylation has been shown in related compounds (such as N-acetyl-leucine) to fundamentally alter physicochemical properties and cellular uptake mechanisms, switching transport from amino acid transporters to anion transporters like OATs and MCTs . This product is intended for laboratory research applications only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis for specific data on purity, stability, and handling instructions.

Properties

CAS No.

1841-90-3

Molecular Formula

C14H18FNO4

Molecular Weight

283.29 g/mol

IUPAC Name

2-[[2-(4-fluorophenoxy)acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C14H18FNO4/c1-9(2)7-12(14(18)19)16-13(17)8-20-11-5-3-10(15)4-6-11/h3-6,9,12H,7-8H2,1-2H3,(H,16,17)(H,18,19)

InChI Key

SRCPHYIXPIQMTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)COC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Preparation Methods of n-[(4-Fluorophenoxy)acetyl]leucine

General Strategy

The synthesis of this compound typically involves two main steps:

  • Step 1: Preparation or procurement of leucine (usually L-leucine) or its racemic form (DL-leucine).
  • Step 2: Acylation of the amino group of leucine with a 4-fluorophenoxyacetyl moiety, usually introduced via an acyl chloride or anhydride derivative of 4-fluorophenoxyacetic acid.

Detailed Preparation Procedure

Starting Material Preparation: DL-Leucine Synthesis (Optional)
  • L-leucine can be converted to DL-leucine by reacting L-leucine suspended in an organic acid (e.g., formic acid, acetate, propionic acid) with an aldehyde solution (such as formaldehyde or phenyl aldehyde) at 80–100 °C for 1–3 hours.
  • The reaction mixture is concentrated under reduced pressure, cooled to crystallize, centrifuged, washed, and dried to obtain DL-leucine with yields around 92–95%.
Acylation of Leucine
  • DL-leucine or L-leucine is dissolved or suspended in an aqueous alkaline solution (pH 7.5–10) using sodium hydroxide, potassium hydroxide, or sodium carbonate.
  • The acylating agent, such as 4-fluorophenoxyacetyl chloride or 4-fluorophenoxyacetic anhydride, is added dropwise at 5–30 °C.
  • The reaction proceeds under stirring until completion, then the pH is adjusted to acidic conditions (pH 2.0–2.5) using mineral acids like hydrochloric acid to precipitate the N-acylated leucine.
  • The solid is filtered, washed, and dried to yield this compound.
Continuous Flow Acetylation and Racemization (Advanced Method)
  • A continuous flow reactor system can be employed for simultaneous racemization and acetylation of leucine.
  • A solution of sodium leucinate is mixed with acetic anhydride or substituted acylating agents at controlled flow rates, temperatures (50–90 °C), and residence times (1–3 minutes).
  • The product is precipitated by acidification and isolated by filtration and drying.
  • This method allows high yield and purity with racemization rates up to 99%, shortening reaction times and improving scalability.

Data Table: Typical Reaction Conditions and Yields for N-Acyl-Leucine Derivatives

Parameter Typical Range / Value Notes
Leucine form L-leucine or DL-leucine DL-leucine may be prepared in situ
Organic acid for DL-leucine prep Formic, acetic, propionic acid 80–100 °C, 1–3 hours
Aldehyde for DL-leucine prep Formaldehyde, phenyl aldehyde 80–100 °C, 1–3 hours
pH for acylation reaction 7.5–10 (alkaline) Adjusted with NaOH, KOH, or Na2CO3
Acylating agent 4-Fluorophenoxyacetyl chloride or anhydride Added dropwise at 5–30 °C
Reaction temperature 5–30 °C To control reaction rate and selectivity
Acidification pH for precipitation 2.0–2.5 Using HCl or other mineral acids
Yield 50–95% Depends on scale and method
Racemization rate (if applicable) Up to 99% Using continuous flow racemization methods

Chemical Reactions Analysis

N-[(4-Fluorophenoxy)acetyl]leucine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[(4-Fluorophenoxy)acetyl]leucine has several scientific research applications, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares N-[(4-Fluorophenoxy)acetyl]leucine with key analogs:

Compound Name Molecular Formula/Weight Key Functional Groups Applications/Findings References
This compound C₁₄H₁₈FNO₄ (MW: 307.3 g/mol*) 4-Fluorophenoxy, acetyl, leucine Hypothesized use in peptide-based drug design (theoretical)
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO (MW: 187.6 g/mol) 4-Fluorophenyl, chloroacetamide Intermediate for quinoline/piperazinedione synthesis
N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-leucine C₂₀H₂₄NO₆S (MW: 406.5 g/mol) Methoxyphenoxy, sulfonamide, leucine Supplier-listed; potential protease inhibition
Flufenacet (N-(4-fluorophenyl)-N-isopropyl-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide) C₁₄H₁₃F₄N₃O₂S (MW: 363.3 g/mol) 4-Fluorophenyl, thiadiazole, trifluoromethyl Herbicide (ACCase inhibitor)
(4-Fluorophenyl)acetone C₉H₉FO (MW: 152.2 g/mol) 4-Fluorophenyl, ketone Solvent/precursor in fluoroorganic synthesis

*Calculated based on standard molecular weights.

Key Comparisons

Fluorinated Aromatic Moieties
  • 4-Fluorophenoxy vs. 4-Fluorophenyl: The 4-fluorophenoxy group in this compound introduces an ether linkage, enhancing solubility compared to pure 4-fluorophenyl derivatives like (4-Fluorophenyl)acetone . This group is also present in flufenacet, where it contributes to herbicidal activity via hydrophobic interactions .
Amino Acid Backbone
  • Leucine vs. Non-Amino Acid Scaffolds: Unlike 2-chloro-N-(4-fluorophenyl)acetamide (an aniline derivative) or flufenacet (isopropylamine) , the leucine moiety in the target compound introduces chirality and hydrogen-bonding capacity, mimicking natural peptides. This is comparable to N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-leucine, which may target enzyme active sites .

Research Findings and Gaps

Hydrogen Bonding and Crystal Packing

Compounds like 2-chloro-N-(4-fluorophenyl)acetamide exhibit intramolecular C–H···O and intermolecular N–H···O interactions, critical for crystal stability . This compound’s leucine backbone likely introduces additional hydrogen-bond donors (NH₂, COOH), influencing solubility and solid-state properties.

Metabolic Stability

Fluorination generally reduces oxidative metabolism. For example, flufenacet’s 4-fluorophenyl group prolongs half-life in plants . The target compound’s fluorophenoxyacetyl group may similarly resist cytochrome P450 enzymes, though in vivo studies are needed.

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